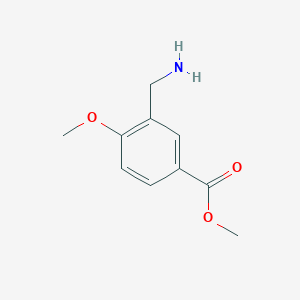

Methyl 3-(aminomethyl)-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(aminomethyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an aminomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-4-methoxybenzoate typically involves the esterification of 3-(aminomethyl)-4-methoxybenzoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the presence of sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as trimethylchlorosilane in methanol has been shown to be effective for the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: Formation of 3-(formylmethyl)-4-methoxybenzoic acid.

Reduction: Formation of 3-(aminomethyl)-4-methoxybenzylamine.

Substitution: Formation of 3-(aminomethyl)-4-ethoxybenzoate.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

- Methyl 3-(aminomethyl)-4-ethoxybenzoate

- Methyl 3-(aminomethyl)-4-hydroxybenzoate

- Methyl 3-(aminomethyl)-4-chlorobenzoate

Comparison: Methyl 3-(aminomethyl)-4-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are desirable, such as in drug development and materials science .

Biological Activity

Methyl 3-(aminomethyl)-4-methoxybenzoate (CAS Number: 1809064-98-9) is an aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C₁₁H₁₃NO₃

- Functional Groups : Methoxy group (-OCH₃) and aminomethyl group (-NH₂CH₂-)

- Molecular Weight : Approximately 205.23 g/mol

The presence of both the methoxy and aminomethyl groups contributes to its reactivity and biological properties, enabling it to interact with various biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interactions. This mechanism is critical for its potential therapeutic applications.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Analgesic Effects : The compound's structural similarities with known analgesics indicate a potential for pain relief applications.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. The aminomethyl group enhances these interactions, allowing the compound to modulate enzyme kinetics and receptor binding effectively.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and potential activities of this compound compared to related compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | Amino group at para position | 0.94 |

| Methyl 3-amino-5-methoxybenzoate | Amino group at meta position | 0.93 |

| Methyl 2-amino-4-methoxylbenzoate | Amino group at ortho position | 0.92 |

| Methyl 3-amino-5-ethoxybenzoate | Ethoxy instead of methoxy | 0.90 |

| Methyl 4-amino-2-isopropoxybenzoate | Isopropoxy group instead of methoxy | 0.89 |

The unique substitution pattern of this compound influences its reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

-

Enzyme Kinetics Study :

- A study demonstrated that this compound could significantly alter the kinetics of specific enzymes, suggesting its role as a competitive inhibitor.

- Inflammation Model :

-

Pain Relief Assessment :

- Preliminary assessments in pain models showed that this compound could reduce pain responses, warranting further investigation into its analgesic properties.

Potential Applications

Given its biological activity, this compound holds promise for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory or analgesic drugs.

- Biochemical Research : As a tool for studying enzyme interactions and signaling pathways in cellular systems.

- Organic Synthesis : As an intermediate in synthesizing other biologically active compounds .

Properties

CAS No. |

771579-95-4 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-4-methoxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6,11H2,1-2H3 |

InChI Key |

NMRNMVXLCIGQKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.